2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is a cyclic organic compound characterized by the presence of four amino groups attached to a cyclohexadiene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- typically involves the nitration of 2,5-Cyclohexadiene-1,4-dione followed by reduction. The nitration process introduces nitro groups at the 2,3,5, and 6 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be further reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound can also undergo redox reactions, influencing cellular redox states and affecting various biochemical pathways .
Comparison with Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
- Cyclohexa-1,4-diene
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-
Comparison: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is unique due to the presence of four amino groups, which significantly enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from other similar compounds that may have different substituents, such as alkyl or methoxy groups, which alter their chemical behavior and applications .
Properties
IUPAC Name |
2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHCPEFCQYRQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509655 | |
Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-13-8 | |
Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,5,6-Tetraaminobenzoquinone contribute to the performance of energy storage devices?
A1: 2,3,5,6-Tetraaminobenzoquinone exhibits promising potential as a building block for energy storage materials, particularly in the development of CCPs. [, ] Its structure allows it to coordinate with metal ions, forming frameworks with extended π–d conjugation. [] This conjugation facilitates long-range electron delocalization, enhancing the material's conductivity and ultimately its capacity to store charge. [] Studies have shown that CCPs incorporating TABQ demonstrate superior performance compared to traditional metal-organic frameworks (MOFs) in terms of charge storage capacity, rate capability, and capacity retention. []
Q2: Can the dimensionality of the framework influence the performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs in energy storage applications?
A2: Yes, the dimensionality of the framework significantly impacts the electrochemical performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs. Research has demonstrated that by carefully controlling the reaction conditions, it's possible to synthesize both 1D and 2D frameworks using TABQ and copper ions. [] This dimensional control stems from manipulating the valences of both the ligand and metal ions, leading to different coordination geometries. Notably, the 2D-CuTABQ framework exhibits superior performance as a battery cathode compared to its 1D counterpart. [] The 2D structure demonstrates a higher reversible capacity (approximately 305 mAh g−1), improved rate capability, and superior capacity retention even after numerous cycles. [] This difference highlights the importance of framework dimensionality in optimizing CCPs for high-performance energy storage.
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